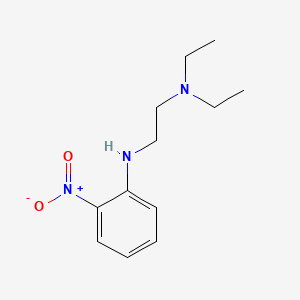
Aniline, N-(2-(diethylamino)ethyl)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is a derivative of aniline, a primary aromatic amine. This compound is characterized by the presence of a nitro group (-NO2) and a diethylaminoethyl group attached to the aniline structure. Aniline derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process can be achieved using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group onto the benzene ring of aniline . The subsequent step involves the alkylation of the nitroaniline with diethylaminoethyl chloride under basic conditions to form the final compound .
Industrial Production Methods
In an industrial setting, the production of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and alkylation steps are optimized for high yield and purity, with careful monitoring of reaction conditions to minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for the reduction of the nitro group.
Reduction: Potassium permanganate (KMnO4) is used for the oxidation of the amino group.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Aplicaciones Científicas De Investigación
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Aniline, N-(2-(diethylamino)ethyl)-2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The diethylaminoethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Aniline: The parent compound with a simple amino group attached to the benzene ring.
Nitroaniline: Aniline with a nitro group attached to the benzene ring.
Diethylaminoethyl Aniline: Aniline with a diethylaminoethyl group attached.
Uniqueness
Aniline, N-(2-(diethylamino)ethyl)-2-nitro- is unique due to the presence of both the nitro and diethylaminoethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
40516-95-8 |
|---|---|
Fórmula molecular |
C12H19N3O2 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(2-nitrophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H19N3O2/c1-3-14(4-2)10-9-13-11-7-5-6-8-12(11)15(16)17/h5-8,13H,3-4,9-10H2,1-2H3 |
Clave InChI |
PTAKFIZKSZZSBU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


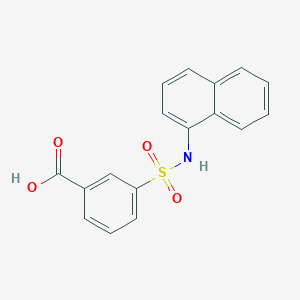
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B14162870.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)
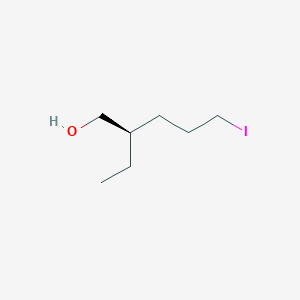


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-4-hydroxy-](/img/structure/B14162890.png)
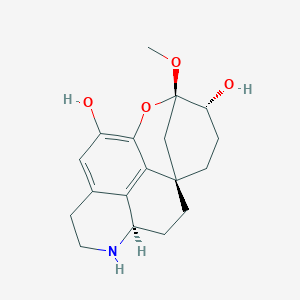
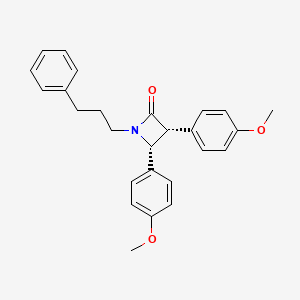
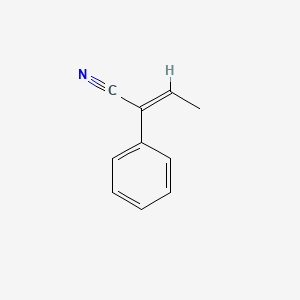
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
